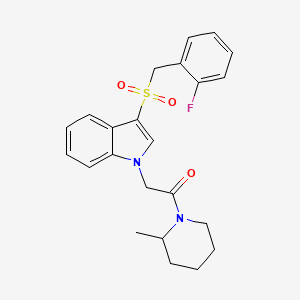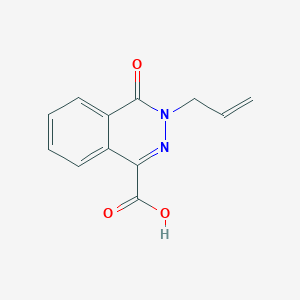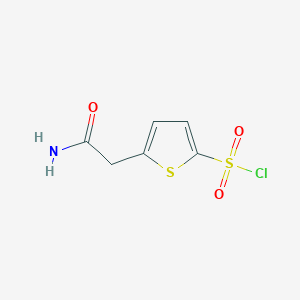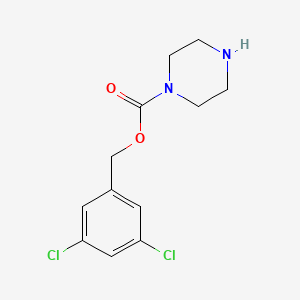
(1-(4-chlorobenzyl)-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-chlorobenzyl)-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
Methanol, a key component in the synthesis of (1-(4-chlorobenzyl)-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol, has been utilized in various catalysis and chemical synthesis processes. For instance, RuCl3-catalyzed N-methylation of amines uses methanol as both a C1 synthon and H2 source, highlighting its role in the synthesis of pharmaceutical agents like venlafaxine and imipramine through late-stage functionalization (Sarki et al., 2021).
Polymer Chemistry
In polymer chemistry, methanol has been used as a solvent in the polycondensation of certain compounds to produce polyradicals, which are soluble in CH2Cl2 and CHCl3, and partially soluble in THF and DMF (Miura et al., 1993).
Homogeneous Catalysis
In the domain of homogeneous catalysis, ruthenium(II) complexes involving N-heterocyclic carbene ligands have been developed for C-N bond formation via a hydrogen-borrowing methodology. These complexes exhibit high efficiency for C-N bond formation across a range of primary amine and alcohol substrates under solvent-free conditions (Donthireddy et al., 2020).
Photocatalysis
The photocatalytic oxidation of benzyl alcohol derivatives, such as 4-chlorobenzyl alcohol, into corresponding aldehydes on TiO2 photocatalyst under O2 atmosphere, demonstrates the application of these compounds in photocatalytic processes. This reaction occurs under both UV-light and visible light irradiation (Higashimoto et al., 2009).
Antimicrobial Research
In antimicrobial research, novel imidazole bearing isoxazole derivatives have been synthesized and shown potential antimicrobial activity. This includes the synthesis of compounds like 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles (Maheta et al., 2012).
Organic Synthesis
Additionally, these compounds have applications in organic synthesis, as shown by the sodium azide mediated cleavage of p-nitrobenzoic esters in methanol, highlighting the compound's role in the synthesis of pharmaceuticals and other organic compounds (Gómez-Vidal et al., 2001).
Diverse Synthetic Applications
Moreover, the use of methanol in microwave-assisted approaches toward highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazoles on ionic liquid support is another example of the diverse applications of these compounds in synthetic chemistry (Chanda et al., 2012).
Eigenschaften
IUPAC Name |
[3-[(4-chlorophenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-15-5-1-13(2-6-15)10-21-17(11-23)9-20-18(21)26-12-14-3-7-16(8-4-14)22(24)25/h1-9,23H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTVZWGVJGVIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-chlorobenzyl)-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-((3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2518691.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2518693.png)


![2,4,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2518698.png)


![1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2518702.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2518704.png)
![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)



